5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
Brand Name: Vulcanchem
CAS No.: 1416336-79-2
VCID: VC2962300
InChI: InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1
SMILES: CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Molecular Formula: C14H13BrN2O2
Molecular Weight: 321.17 g/mol

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline

CAS No.: 1416336-79-2

Cat. No.: VC2962300

Molecular Formula: C14H13BrN2O2

Molecular Weight: 321.17 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline - 1416336-79-2

Specification

CAS No. 1416336-79-2
Molecular Formula C14H13BrN2O2
Molecular Weight 321.17 g/mol
IUPAC Name 5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
Standard InChI InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1
Standard InChI Key WEWIWYYFXGQCHY-SNVBAGLBSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
SMILES CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Canonical SMILES CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline belongs to the class of aromatic amines featuring a specific stereochemistry at the phenylethyl substituent. It contains a bromine atom at the 5-position and a nitro group at the 2-position of the aniline ring, along with an (R)-1-phenylethyl group attached to the nitrogen atom.

Molecular Identification

The compound possesses several important identifiers that help in its correct classification and description in chemical databases and literature:

PropertyValue
CAS Number1416336-79-2
Molecular FormulaC14H13BrN2O2
Molecular Weight321.17 g/mol
IUPAC Name5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
InChIInChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1
InChIKeyWEWIWYYFXGQCHY-SNVBAGLBSA-N
Isomeric SMILESCC@HNC2=C(C=CC(=C2)Br)N+[O-]
Canonical SMILESCC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N+[O-]
PubChem Compound ID71116528

This compound can be distinguished from its enantiomer, 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline (CAS: 1416336-88-3), by its opposite stereochemistry at the chiral carbon atom in the phenylethyl group .

Structural Features

The compound's structure consists of several key components that contribute to its chemical behavior:

  • Bromine Substituent: The bromine atom at the 5-position enhances the compound's electrophilicity and provides a site for potential substitution reactions.

  • Nitro Group: The nitro group at the 2-position is strongly electron-withdrawing, which influences the reactivity of the compound and can undergo various reduction reactions.

  • Chiral Center: The (1R)-1-phenylethyl group contains a chiral carbon atom that gives the molecule its specific stereochemistry, which may be crucial for certain applications such as asymmetric synthesis or biological interactions.

  • Secondary Amine: The nitrogen connecting the phenylethyl group to the aromatic ring can participate in various chemical transformations and may serve as a hydrogen bond donor.

Synthesis and Preparation Methods

The synthesis of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline typically involves a multi-step process that requires careful control of reaction conditions to maintain the desired stereochemistry.

General Synthetic Routes

The preparation of this compound generally follows one of these main pathways:

  • Starting from 5-bromo-2-nitroaniline: This involves a coupling reaction with (1R)-1-phenylethylamine under appropriate conditions, typically in the presence of a base and coupling agent.

  • Sequential Functionalization: Beginning with aniline derivatives, followed by selective nitration, bromination, and stereoselective addition of the phenylethyl group.

  • Nucleophilic Aromatic Substitution: Reaction between 4-bromo-2-fluoro-1-nitrobenzene and (1R)-1-phenylethylamine, where the fluorine atom serves as a good leaving group for the nucleophilic amine.

The specific conditions for these syntheses must be carefully controlled to ensure the retention of the (R) configuration at the chiral center and to optimize yield and purity.

YieldReaction Conditions
99%In ethanol; water monomer; at 20°C; for 48h
98%In tetrahydrofuran; methanol; at 45°C; for 12h
97%In tetrahydrofuran; at 20°C; for 0.167h
95%In ethanol; at 20°C; for 0.583h
95%With potassium carbonate; In tetrahydrofuran; dichloromethane; at 20°C; for 16h

Similar approaches could be adapted for the synthesis of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline by substituting methylamine with (1R)-1-phenylethylamine and adjusting reaction conditions accordingly .

Chemical Reactions and Transformations

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline can undergo various chemical reactions due to the presence of multiple reactive functional groups.

Reduction Reactions

The nitro group can be reduced to an amino group using various reducing agents:

  • Catalytic Hydrogenation: Using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Chemical Reduction: Using reducing agents such as iron or zinc in acidic conditions, sodium dithionite, or tin(II) chloride.

The product of these reductions would be the corresponding diamine derivative, which could serve as an intermediate for further transformations .

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position can participate in nucleophilic aromatic substitution reactions, especially when activated by the electron-withdrawing nitro group:

  • Alkoxy Substitution: Reaction with sodium alkoxides (e.g., sodium methoxide) to introduce alkoxy groups.

  • Amino Substitution: Reaction with various amines to form substituted aniline derivatives.

  • Cyanation: Reaction with copper(I) cyanide to introduce a cyano group.

N-Alkylation and Acylation

The secondary amine nitrogen can undergo further functionalization:

  • Alkylation: Reaction with alkyl halides in the presence of a base to form tertiary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

These transformations can modify the compound's properties and expand its potential applications in organic synthesis.

Applications and Research Significance

Synthetic Intermediates

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline serves as a valuable intermediate in the synthesis of more complex molecules:

  • Pharmaceutical Precursors: The compound's chiral nature and multiple functional groups make it useful in the synthesis of pharmaceutically active compounds with specific stereochemistry.

  • Ligand Development: It can be transformed into chiral ligands for asymmetric catalysis.

  • Building Blocks: The compound serves as a building block for the construction of larger molecular structures with defined spatial arrangements.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Difference
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline1416336-88-3C14H13BrN2O2321.17Opposite stereochemistry at chiral center
5-Bromo-2-nitro-N-phenylaniline6311-47-3C12H9BrN2O2293.12Lacks the methyl group and chiral center
5-Bromo-2-nitroaniline5228-61-5C6H5BrN2O2217.02Lacks the phenylethyl group
5-Bromo-N-methyl-2-nitroaniline302800-13-1C7H7BrN2O2231.05Contains methyl instead of phenylethyl group

These structural variations can lead to differences in reactivity, physical properties, and potential applications .

Stereochemical Significance

The stereochemistry at the chiral center is a crucial aspect of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline:

  • Enantiomeric Purity: The (R) configuration provides specific three-dimensional orientation that can be important for interactions with biological systems or for asymmetric synthesis.

  • Resolution Applications: This compound and its enantiomer have potential applications in resolution processes, where they can be used to separate racemic mixtures of other chiral compounds .

  • Stereochemical Stability: The chiral center's stability under various reaction conditions determines its utility in stereoselective transformations.

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